4-(4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)benzamide
描述
4-(4,7-Dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)benzamide is a heterocyclic compound characterized by a fused purine-imidazole core substituted with methyl groups at positions 4 and 7, and a benzamide moiety at position 4. The benzamide group enhances solubility and may facilitate interactions with biomolecular targets, such as enzymes or receptors.
属性
IUPAC Name |
4-(4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O3/c1-8-7-21-11-13(20(2)16(25)19-14(11)24)18-15(21)22(8)10-5-3-9(4-6-10)12(17)23/h3-7H,1-2H3,(H2,17,23)(H,19,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKNCIGHNSKPCAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)C(=O)N)N(C(=O)NC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
The synthesis of 4-(1,7-Dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of formylmethylflavin with p-nitrobenzohydrazide in the presence of acetic acid. The mixture is stirred at room temperature for several hours to yield the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
化学反应分析
4-(1,7-Dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide moiety, using reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
4-(1,7-Dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It may be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(1,7-Dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl)benzamide involves its interaction with molecular targets such as NF-κB. By inhibiting the DNA binding of NF-κB, it can modulate the expression of proteins that play key roles in immunity and inflammation . This inhibition is achieved through the compound’s ability to interfere with the transcription factor’s binding to specific DNA sequences.
相似化合物的比较
The structural and functional attributes of 4-(4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)benzamide can be contextualized against related compounds, primarily benzimidazole-4,7-dione derivatives and substituted imidazoles. Below is a detailed analysis:
Structural Analogues and Substituent Effects
Key analogues from recent literature include the 1H-benzo[d]imidazole-4,7-dione derivatives synthesized by Yuan and Zhu (2020) (e.g., compounds 14c–14i ). These compounds share a benzimidazole core but differ in substituents and functional groups:
Key Observations :
- Electron-Withdrawing Groups: Compounds like 14d (4-F) and 14e (4-Cl) exhibit higher yields and stability compared to non-halogenated derivatives, suggesting electron-withdrawing groups optimize synthesis efficiency .
- Lipophilicity vs.
- Steric Considerations : The 4,7-dimethyl groups in the target compound reduce steric bulk compared to bulkier substituents (e.g., piperidinylbenzoyl in 14c–14i ), possibly enabling better binding to flat enzymatic pockets.
生物活性
4-(4,7-Dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antibacterial properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 350.41 g/mol. The compound features a dioxopurine core linked to a benzamide moiety, which is significant for its biological activity.
Antibacterial Properties
Recent studies have highlighted the antibacterial potential of this compound against multidrug-resistant (MDR) pathogens. For instance, it has shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).
A study reported that derivatives of benzamides containing oxadiazole moieties exhibited significant antibacterial effects by targeting the bacterial division protein FtsZ, which is crucial for bacterial cell division. The compound was part of a series of synthesized compounds evaluated for their ability to inhibit FtsZ and showed effective bactericidal activity comparable to established antibiotics like ciprofloxacin and linezolid .
The mechanism through which this compound exerts its antibacterial effects involves the inhibition of FtsZ polymerization. This disruption leads to impaired cell division in bacteria, ultimately resulting in cell death. The compound's structure allows it to effectively bind to the active site of FtsZ, preventing its normal function .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the benzamide and dioxopurine components can significantly influence the biological activity of the compound. For example:
- Substituents on the benzamide : Variations in the substituents can enhance or diminish antibacterial potency.
- Dioxopurine modifications : Alterations in the dioxopurine structure may affect binding affinity to FtsZ.
Table 1 summarizes some key SAR findings related to this class of compounds:
| Compound Variant | Substituent | Antibacterial Activity | Target |
|---|---|---|---|
| A14 | None | High | FtsZ |
| A15 | Methyl | Moderate | FtsZ |
| A16 | Chlorine | Low | FtsZ |
Case Studies
-
Case Study: Efficacy Against MRSA
A study conducted by researchers at a leading pharmacological institute found that compound A14 (a derivative closely related to this compound) demonstrated superior efficacy against MRSA strains compared to traditional antibiotics. The minimum inhibitory concentration (MIC) was significantly lower than that for ciprofloxacin . -
Case Study: Toxicity Assessment
Toxicity evaluations indicated that certain derivatives exhibited low toxicity profiles in zebrafish embryos, suggesting a favorable safety margin for further development. Specifically, compound 10f was classified as low toxicity with an acute toxicity value of 20.58 mg/L .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
